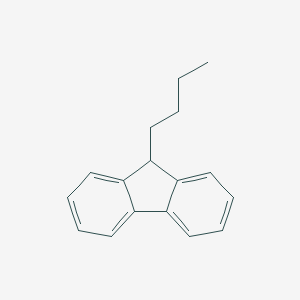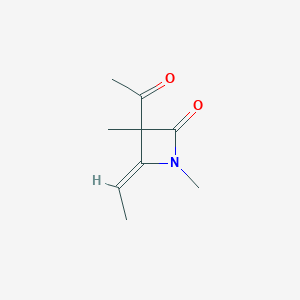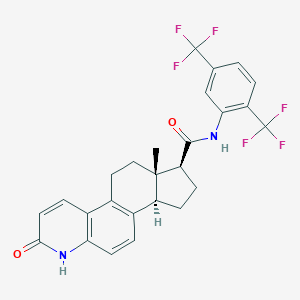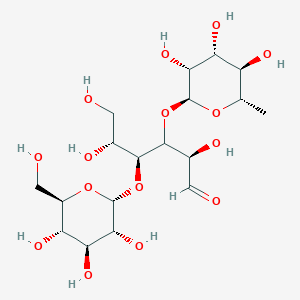
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose, commonly known as RG3, is a bioactive compound found in ginseng. Ginseng has been used for centuries in traditional medicine to treat various ailments. RG3 has gained attention in recent years due to its potential health benefits.
Mecanismo De Acción
RG3 exerts its effects through various mechanisms. It has been found to modulate multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. RG3 has also been found to inhibit angiogenesis and induce apoptosis in cancer cells. Additionally, RG3 has been found to improve mitochondrial function and reduce oxidative stress.
Biochemical and Physiological Effects:
RG3 has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. RG3 has also been found to improve insulin sensitivity and glucose metabolism. Additionally, RG3 has been found to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
RG3 has several advantages for lab experiments. It is a natural compound found in ginseng, making it readily available for research. Additionally, RG3 has been found to have low toxicity, making it safe for use in experiments. However, the synthesis of RG3 can be challenging, and its rarity makes it expensive.
Direcciones Futuras
There are several future directions for research on RG3. One area of interest is its potential as a cancer treatment. RG3 has been found to induce apoptosis in cancer cells, making it a promising anti-cancer agent. Additionally, research on the effects of RG3 on neurodegenerative diseases, such as Alzheimer's and Parkinson's, is needed. Furthermore, the development of more efficient synthesis methods for RG3 would make it more accessible for research.
Conclusion:
RG3 is a bioactive compound found in ginseng with numerous potential health benefits. It has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, improve cognitive function, and reduce the risk of cardiovascular disease. While the synthesis of RG3 can be challenging, its natural origin and low toxicity make it a promising compound for research. Future studies on RG3's potential as a cancer treatment and its effects on neurodegenerative diseases are needed.
Métodos De Síntesis
RG3 is a rare compound found in ginseng, making its extraction difficult. The most common method of synthesizing RG3 is through the hydrolysis of ginsenoside Rb1, a major component of ginseng. This process involves the use of enzymes, such as β-glucosidase and α-l-rhamnosidase, to break down ginsenoside Rb1 into RG3.
Aplicaciones Científicas De Investigación
RG3 has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that RG3 has anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been found to improve cognitive function and reduce the risk of cardiovascular disease. RG3 has been studied in vitro and in vivo, with promising results.
Propiedades
Número CAS |
114030-60-3 |
|---|---|
Fórmula molecular |
C18H32O15 |
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9-,10+,11+,12-,13+,14+,15?,16-,17-,18+/m0/s1 |
Clave InChI |
OVYANALZSAYBOJ-DKANTVEISA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC([C@H](C=O)O)[C@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Sinónimos |
(3-O-alpha-L-rhamnopyranosyl)-(4-O-alpha-D-glucopyranosyl)-alpha-D-galactopyranose (3-O-alpha-L-rhamnopyranosyl)-(4-O-beta-D-glucopyranosyl)-alpha-D-galactopyranose 3-O-rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose 3-RGG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






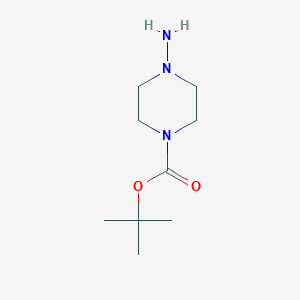

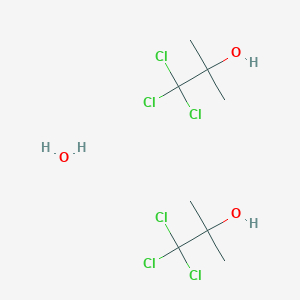
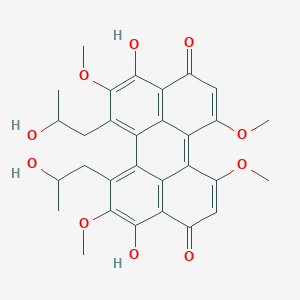
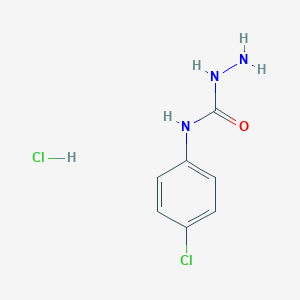
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
